molecular formula C8H11NO2S B1433821 N-Methoxy-N,2-dimethylthiophene-3-carboxamide CAS No. 1614825-79-4

N-Methoxy-N,2-dimethylthiophene-3-carboxamide

Cat. No.: B1433821
CAS No.: 1614825-79-4
M. Wt: 185.25 g/mol
InChI Key: KQKAZNKMCDSPGG-UHFFFAOYSA-N
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Biological Activity

N-Methoxy-N,2-dimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O2_{2}S1_{1}
  • Functional Groups : Methoxy group (-OCH3_3), carboxamide group (-C(=O)NH2_2), and a dimethyl-substituted thiophene ring.

The presence of these functional groups contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Induction : Similar to other thiophene derivatives, it may induce ROS in cancer cells, contributing to its anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects:

Cell Line IC50_{50} (µM) Reference
MDA-MB-231 (Breast)27.6
HCT 116 (Colon)3.7
MCF-7 (Breast)1.2

These findings suggest that this compound may be effective against multiple types of cancer, with low toxicity observed in normal cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Some derivatives show effectiveness against Escherichia coli.

The minimum inhibitory concentration (MIC) values for these activities are still being determined but preliminary results indicate promising potential for drug development.

Case Studies

  • Topoisomerase Inhibition : A study focused on novel thiophene derivatives revealed that compounds similar to this compound exhibited potent inhibition of topoisomerase II, a key enzyme in DNA replication and repair. This inhibition led to significant anticancer effects in vitro .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene ring can significantly influence biological activity. For instance, substituents on the ring can enhance binding affinity and selectivity towards cancer cell targets .

Properties

IUPAC Name

N-methoxy-N,2-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKAZNKMCDSPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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